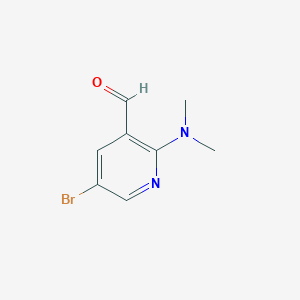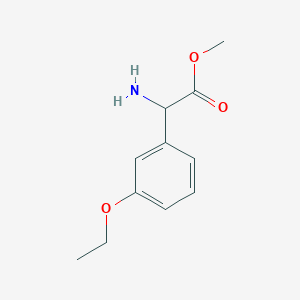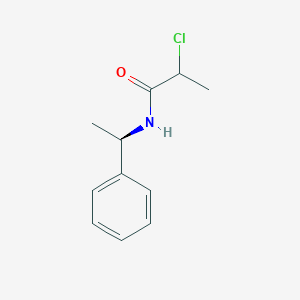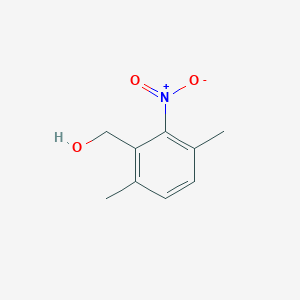
(3,6-Dimethyl-2-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dimethyl-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethyl-2-nitrophenyl)methanol typically involves the nitration of 3,6-dimethylphenol followed by reduction and subsequent hydroxymethylation The nitration process introduces the nitro group into the aromatic ring, which is then reduced to form the corresponding amine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3,6-Dimethyl-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,6-dimethyl-2-nitrobenzaldehyde or 3,6-dimethyl-2-nitrobenzoic acid.
Reduction: Formation of 3,6-dimethyl-2-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3,6-Dimethyl-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3,6-Dimethyl-2-nitrophenyl)methanol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and hydroxymethyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2,6-Dimethyl-3-nitrophenyl)methanol: Similar structure but with different positioning of the nitro and methyl groups.
(3,6-Dimethoxy-2-nitrophenyl)methanol: Contains methoxy groups (-OCH3) instead of methyl groups.
Nifedipine: A compound with a similar nitrophenyl structure but used as a calcium channel blocker in medicine.
Uniqueness
(3,6-Dimethyl-2-nitrophenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, methyl groups, and a hydroxymethyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
(3,6-dimethyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChIキー |
IBMQDPKHBBBMAL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



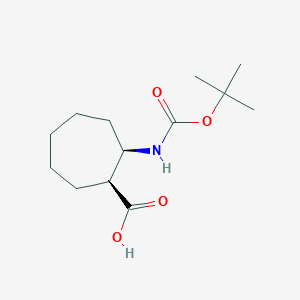
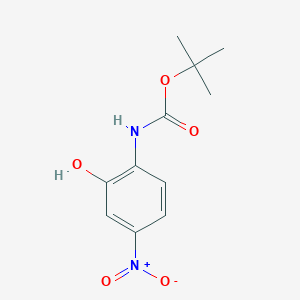
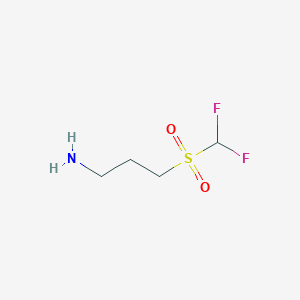
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
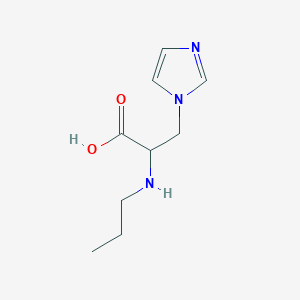
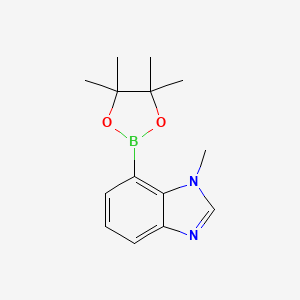
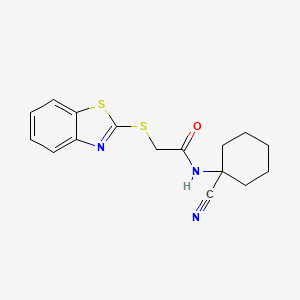
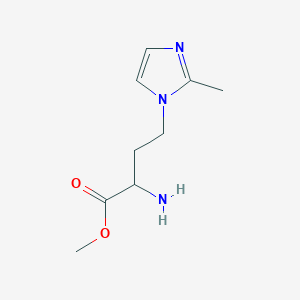
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
